Product packaging for 4-Hydroxy Moxonidine(Cat. No.:CAS No. 352457-34-2)

4-Hydroxy Moxonidine

Cat. No.: B592722
CAS No.: 352457-34-2
M. Wt: 223.236
InChI Key: MFFANMLJBOSKIX-UHFFFAOYSA-N
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Description

4-Hydroxy Moxonidine is a primary oxidative metabolite of Moxonidine, a centrally acting antihypertensive drug that selectively agonizes imidazoline I1 receptors . The study of this metabolite provides critical insights for researchers investigating the metabolic pathways and pharmacokinetic profile of Moxonidine . In humans, Moxonidine undergoes modest hepatic metabolism (10-20%), with dehydrogenated Moxonidine identified as the major metabolite; the hydroxy Moxonidine metabolite is a precursor in this pathway . Research into metabolites like this compound is essential for understanding the complete biotransformation and elimination processes of the parent drug . As a metabolite, its study contributes to a comprehensive safety and efficacy profile, aiding in pharmacological research focused on cardiovascular and metabolic diseases . This compound is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O2 B592722 4-Hydroxy Moxonidine CAS No. 352457-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFANMLJBOSKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140221
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352457-34-2
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352457-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Derivatization

De Novo Synthetic Routes for 4-Hydroxy Moxonidine (B1115)

The synthesis of 4-Hydroxy Moxonidine, a key metabolite of Moxonidine, is a process rooted in established principles of heterocyclic chemistry. While it is primarily known as a product of biotransformation, its independent chemical synthesis is crucial for producing analytical standards and for further pharmacological investigation. researchgate.netnih.gov The de novo synthesis involves building the core molecular framework and then introducing the hydroxyl group in a targeted manner.

Multi-Step Synthetic Strategies for Imidazoline (B1206853) and Pyrimidine (B1678525) Scaffolds

The molecular architecture of this compound is composed of two key heterocyclic structures: a pyrimidine ring and an imidazoline ring. The synthesis of the core structure mirrors the strategies used for Moxonidine itself.

The pyrimidine scaffold is typically constructed first. A common route starts with a substituted pyrimidine, such as 4,6-dichloro-2-methyl-5-aminopyrimidine. google.comjustia.com This intermediate serves as the backbone onto which the second heterocyclic system is attached. The synthesis of related imidazo[1,2-a]pyrimidine (B1208166) systems often involves the condensation reaction between a 2-aminopyrimidine (B69317) and a 2-bromoarylketone, sometimes under microwave irradiation to improve efficiency. nih.gov

The imidazoline portion is then introduced. This is frequently achieved by reacting the 5-aminopyrimidine (B1217817) intermediate with a reagent like 1-acetyl-imidazolidin-2-one. google.com This reaction forms the crucial C-N linkage between the two rings, resulting in an intermediate such as 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA). google.comjustia.com From this common intermediate, further reactions, such as the selective replacement of a chlorine atom with a methoxy (B1213986) group, lead to the basic moxonidine structure. justia.com General methods for preparing 2-arylamino-2-imidazolines often involve heating N-arylthiocarbamates or N-aryldithiocarbonimidates with 1,2-diaminoethane. researchgate.net

Targeted Hydroxylation Approaches at the Imidazoline Ring

This compound is characterized by the presence of a hydroxyl group on the imidazoline ring. This feature results from the oxidation of the parent compound, Moxonidine. researchgate.netresearchgate.netdrugbank.comnih.gov In a laboratory setting, the de novo chemical synthesis of this specific metabolite requires a targeted hydroxylation step.

This transformation is a type of late-stage functionalization, where a C-H bond on the imidazoline ring of a moxonidine precursor is converted into a C-OH bond. While the specific reagents and conditions for this direct hydroxylation are not extensively detailed in the public literature, the process would necessitate the use of a selective oxidizing agent. The challenge lies in introducing the hydroxyl group at the desired position on the imidazoline ring without affecting other sensitive parts of the molecule, such as the pyrimidine ring or the methyl and methoxy groups. This would likely involve carefully chosen reaction conditions and potentially the use of protecting groups to shield other reactive sites during the oxidation step. The successful independent synthesis of this and other metabolites has been confirmed, underscoring the feasibility of such targeted chemical modifications. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthetic process is critical for maximizing the yield and purity of the final product. For the synthesis of Moxonidine from the DMAIA intermediate, various parameters have been optimized. One patented process describes reacting DMAIA with methanol (B129727) in the presence of a non-ionic organic base. google.comjustia.com This method avoids the issues associated with conventionally used inorganic bases and aqueous systems. justia.com

Key factors that are typically adjusted include the choice of solvent, base, temperature, and reaction time. For instance, using methanol as the reaction medium and an organic base like 1,8-Diazabicycloundec-7-ene (DBU) has been shown to be effective. google.com The reaction temperature may be controlled, for example, by heating the mixture to reflux, followed by a controlled cooling and crystallization period to isolate the product. justia.com Through such optimization, processes have been developed that repeatedly provide high yields and purity. justia.com

Table 1: Example of Reaction Optimization for Moxonidine Synthesis justia.com
ParameterConditionOutcome
Starting Material4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA)-
Reagent/SolventMethanol in the presence of a non-ionic organic baseAvoids drawbacks of aqueous systems
Process StepConcentration by distillation, followed by cooling and filtrationIsolation of crystalline product
Average Yield ~83-84.4% High conversion rate
Purity (by HPLC) >99.5% Low impurity profile

Isolation and Purification of this compound from Complex Matrices

Given that this compound is a primary metabolite, its study often requires extraction from biological samples, such as plasma or urine, which are considered complex matrices. researchgate.netnih.gov These processes are also informative for purifying the compound after a chemical synthesis.

Advanced Extraction Techniques from In Vitro Biotransformation Systems

To analyze metabolites from in vitro or in vivo systems, the compound of interest must first be efficiently extracted and separated from numerous other biological components. Several advanced techniques are employed for this purpose.

One common method is a combination of protein precipitation and solid-phase extraction (SPE). researchgate.net For plasma samples, a protein-precipitating agent like trichloroacetic acid is first added. researchgate.net After centrifugation to remove the precipitated proteins, the supernatant can be passed through an SPE cartridge. researchgate.net The cartridge, containing a specific sorbent, retains the analyte of interest, which can then be washed and eluted with an appropriate solvent, effectively concentrating the metabolite. researchgate.net

Another approach is liquid-liquid extraction. After basifying the sample with a solution like sodium hydroxide, an organic solvent such as ethyl acetate (B1210297) is added to extract the compound from the aqueous biological matrix. nih.gov More modern techniques like ultrasonic extraction are also utilized to enhance the efficiency of metabolite recovery from a given sample matrix. nih.gov

High-Resolution Chromatographic Separation Methods for Metabolite Enrichment

Following extraction, high-resolution chromatography is indispensable for separating this compound from the parent drug and other related metabolites. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, often coupled with mass spectrometry (LC/MS) for definitive identification. nih.govnih.gov

Reversed-phase (RP-HPLC) is a frequently used method. nih.govresearchgate.net In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govresearchgate.net The separation of Moxonidine and its metabolites has been achieved using mobile phases consisting of mixtures like methanol, water, and triethylamine, or methanol and a phosphate (B84403) buffer. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating polar compounds. nih.govresearchgate.net HILIC employs a polar stationary phase (e.g., silica) and a mobile phase with a high concentration of a nonpolar organic solvent, like acetonitrile, mixed with a smaller amount of an aqueous buffer. nih.govresearchgate.net This method has been successfully developed for the simultaneous analysis of Moxonidine and its impurities. nih.govresearchgate.net The choice of column, mobile phase composition, flow rate, and detector wavelength are all critical parameters that are optimized to achieve the best separation. researchgate.netnih.gov

Table 2: High-Resolution Chromatographic Methods for Moxonidine and Metabolite Analysis
TechniqueStationary Phase (Column)Mobile Phase CompositionDetectionReference
RP-HPLCKromasil C18 (250x4.6 mm, 5 µm)Methanol : Water : Triethylamine (50:50:0.5)UV at 254 nm nih.gov
RP-HPLCSymmetry shield C18 (250 mm × 4.6 mm, 5 μm)Methanol : Potassium phosphate buffer (0.05 M, pH 3.5) (15:85, v/v)UV at 255 nm researchgate.net
HILIC-HPLCZorbax RX-SIL (250 mm × 4.6 mm, 5 μm)Acetonitrile : Ammonium formate (B1220265) buffer (40 mM, pH 2.8) (80:20, v/v)UV at 255 nm nih.govresearchgate.net
HPLC for LC/MSLC-ABZ columnsGradient of Acetonitrile and Ammonium acetate (50 mM, pH 5.0)MS/MS researchgate.net

Synthesis of Chemically Modified Analogues for Research Purposes

The synthesis of chemically modified analogues of this compound is a critical area of research, primarily aimed at facilitating detailed metabolic studies and enhancing analytical detection. These modifications include isotopic labeling to trace the molecule's fate in biological systems and derivatization to improve its detection by various analytical instruments.

Preparation of Isotopic Labeled this compound (e.g., using [14C] precursors)

For metabolism and pharmacokinetic studies, a high specific activity radiolabeled material is essential. pillbuys.com The synthesis of isotopically labeled this compound is typically achieved by administering a labeled version of its parent compound, Moxonidine, and subsequently isolating the labeled metabolite. The established method involves the synthesis of triple [14C]-labeled moxonidine ([14C3]Moxonidine). pillbuys.com This radiolabeled moxonidine has been used in human studies to characterize metabolism and disposition, leading to the identification of labeled metabolites, including this compound. researchgate.netdrugbank.com

The synthesis of [14C3]Moxonidine is a multi-step process that incorporates three carbon-14 (B1195169) atoms into the pyrimidine ring of the molecule. pillbuys.com This approach ensures the label is retained in the core structure of the key metabolites. The process begins with the condensation of [1-14C]acetamidine with diethyl [1,3-14C2]malonate. pillbuys.com The resulting labeled pyrimidine intermediate undergoes a series of chemical transformations to yield the final product.

Table 1: Key Stages in the Synthesis of [14C3]Moxonidine

Step Reactants Key Transformation Product
1 Sodium ethoxide, [1-14C]acetamidine hydrochloride, diethyl [1,3-14C2]malonate Condensation [2,4,6-14C3]-4,6-dihydroxy-2-methylpyrimidine
2 Nitrating mixture (e.g., HNO₃/H₂SO₄) Nitration [2,4,6-14C3]-4,6-dihydroxy-2-methyl-5-nitropyrimidine
3 Phosphorus oxychloride Chlorination [2,4,6-14C3]-4,6-dichloro-2-methyl-5-nitropyrimidine
4 Hydrogen gas, Palladium on carbon Hydrogenation (reduction of nitro group) [2,4,6-14C3]-4,6-dichloro-2-methyl-5-aminopyrimidine
5 1-acetylimidazolidin-2-one, phosphorus oxychloride Coupling [2,4,6-14C3]-4,6-dichloro-5-(1-acetylimidazolidin-2-ylidenimino)-2-methylpyrimidine
6 Sodium methoxide (B1231860) in methanol Hydrolysis and Nucleophilic Substitution [14C3]Moxonidine

Data sourced from Czeskis, B. A. (2004). pillbuys.com

The final [14C3]Moxonidine product, with a high radiochemical purity (e.g., 99.1%), can then be used in in vivo or in vitro systems to produce [14C]-labeled this compound for quantitative analysis and metabolic profiling. pillbuys.com While carbon-14 is common, other stable isotopes like deuterium (B1214612) (D), 13C, or 15N can also be incorporated to serve as internal standards for quantitative mass spectrometry assays. artmolecule.fr

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

Chemical derivatization is a technique used to modify an analyte's chemical structure to produce a new compound with properties that are more suitable for a specific analytical method. lawdata.com.tw For a compound like this compound, derivatization can be employed to improve its analysis by gas chromatography (GC) or liquid chromatography (LC). The primary goals of derivatization are to increase analyte volatility, improve thermal stability, and enhance the response of the detector. lawdata.com.twmdpi.com

Although modern analytical techniques like hydrophilic interaction liquid chromatography (HILIC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often analyze polar compounds like this compound directly without derivatization researchgate.netnih.gov, the technique remains a powerful option, especially for GC-based analysis or to improve sensitivity in LC. The hydroxyl group on the pyrimidine ring of this compound is the primary target for derivatization reactions. researchgate.net

Common derivatization strategies applicable to the phenolic hydroxyl group include:

Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. mdpi.com

Acylation: This involves introducing an acyl group. Using fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), can significantly enhance detection by electron capture detectors (ECD) in GC or by mass spectrometry due to the introduction of multiple fluorine atoms. lawdata.com.twscielo.org.za

Table 2: Potential Derivatization Methods for this compound

Derivatization Method Typical Reagent(s) Functional Group Targeted Purpose / Analytical Enhancement
Silylation Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl (-OH) Increases volatility and thermal stability for GC-MS analysis. mdpi.com
Acylation Heptafluorobutyric anhydride (HFBA) Hydroxyl (-OH) Improves chromatographic properties and enhances detector response (GC-ECD, MS). lawdata.com.tw
Esterification Diazomethane or other alkylating agents Phenolic Hydroxyl (-OH) Increases volatility and protects the reactive hydroxyl group.

This table presents potential methods based on the functional groups of this compound and general chemical derivatization principles. lawdata.com.twresearchgate.net

The choice of derivatization agent and method depends on the analytical instrument being used and the specific requirements of the assay, such as the need for increased sensitivity or improved separation from interfering substances. lawdata.com.tw

Preclinical Pharmacological Investigations of 4 Hydroxy Moxonidine

In Vitro Receptor Binding and Functional Assays

Scientific literature focusing on the metabolites of Moxonidine (B1115) indicates a general lack of significant biological activity for 4-Hydroxy Moxonidine, which is formed through oxidation on the imidazoline (B1206853) ring of the parent compound. drugbank.comnih.gov Consequently, detailed in vitro characterization for this specific metabolite is not extensively documented.

Quantitative Assessment of Binding Affinity to Imidazoline I1 Receptors

There is no specific quantitative data available in published research that details the binding affinity of this compound for imidazoline I1 receptors. Studies that have synthesized and performed pharmacological testing on the primary metabolites of Moxonidine have generally found them to be inactive, suggesting a negligible affinity for the I1 receptor. researchgate.net

Evaluation of Binding Affinity to Alpha-2 Adrenoceptors

Similar to the I1 receptor, specific binding affinity values for this compound at alpha-2 adrenoceptors are not reported. The lack of significant antihypertensive effect in animal models implies that its affinity for alpha-2 adrenoceptors is not pharmacologically relevant. nih.govresearchgate.net

Ligand-Receptor Interaction Dynamics and Conformational Studies

Detailed studies on the interaction dynamics and conformational changes at the receptor level upon binding of this compound are absent from the scientific literature. Research efforts have been concentrated on the parent drug, Moxonidine, due to its therapeutic activity.

Modulation of Cellular Signaling Pathways

While the parent drug Moxonidine is known to modulate several cellular signaling pathways, including those involving TLR4/NF-κB, TGF-β/Smad, and Nrf2, there is no evidence to suggest that this compound has any significant impact on these or other pathways. nih.gov Its classification as an inactive metabolite indicates it does not meaningfully engage the cellular mechanisms activated by Moxonidine. researchgate.net

In Vivo Pharmacodynamic Characterization in Animal Models

Efficacy Evaluation in Defined Hypertensive Animal Models (e.g., Spontaneously Hypertensive Rats)

The most definitive preclinical data on this compound comes from in vivo studies in hypertensive animal models. A comprehensive study that involved the synthesis and pharmacological evaluation of seven major metabolites of Moxonidine was conducted. nih.gov These metabolites were administered intravenously to spontaneously hypertensive rats (SHR) to assess their effect on blood pressure and heart rate. nih.govresearchgate.net

The findings from this research were conclusive: of the seven metabolites tested, only one, 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, demonstrated any antihypertensive activity. nih.govresearchgate.net This activity was weaker and of a shorter duration than that of Moxonidine. The other metabolites, including by extension this compound, were found to be pharmacologically inactive. researchgate.net This lack of effect underscores that the antihypertensive properties of Moxonidine administration are attributable to the parent compound itself, not its metabolites.

Comparative Pharmacological Potency and Duration of Action against Parent Moxonidine

Moxonidine undergoes biotransformation, resulting in several metabolites. probes-drugs.org Oxidation of the parent compound can occur on the imidazoline ring to form this compound or on the methyl group of the pyrimidine (B1678525) ring to create other metabolites. probes-drugs.org Preclinical studies have been conducted to determine the pharmacological activity of these metabolites relative to moxonidine.

In a key preclinical investigation, the pharmacological activity of seven major metabolites of moxonidine was examined in spontaneously hypertensive rats. nih.gov The results indicated that most metabolites, including presumably this compound (formed via oxidation of the imidazolidine (B613845) ring), did not exert a significant effect on blood pressure or heart rate at the doses tested. nih.gov Only one metabolite, 2-hydroxymethyl-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxypyrimidine, produced a decrease in blood pressure, though its effect was weaker and of a shorter duration than that of the parent moxonidine. nih.gov

This suggests that this compound is not a major contributor to the antihypertensive effects of the parent drug. This contrasts with other known metabolites, such as 4,5-dehydromoxonidine, which possesses a hypotensive effect that is approximately one-tenth of that of moxonidine. medsinfo.com.aumedicines.org.uk Another metabolite, a guanidine (B92328) derivative formed by the opening of the imidazoline ring, is even less active, with a hypotensive effect of less than 1/100th of moxonidine. medsinfo.com.aumedicines.org.uk The parent moxonidine compound remains the most abundant and pharmacologically active component.

Table 1: Comparative Hypotensive Potency of Moxonidine and its Metabolites

Compound Relative Hypotensive Potency (Compared to Moxonidine)
Moxonidine 1
4,5-dehydromoxonidine 1/10
Guanidine derivative < 1/100
This compound Not pharmacologically active at tested doses nih.gov

Central Nervous System Effects (e.g., sympathoinhibition) in Preclinical Models

The primary antihypertensive action of moxonidine is mediated through its effects on the central nervous system (CNS). medsinfo.com.aumedicines.org.uk In various animal models, moxonidine has been shown to act as a selective agonist for I₁-imidazoline receptors located predominantly in the rostral ventrolateral medulla (RVLM), a critical area for the central regulation of the sympathetic nervous system. ahajournals.orgncats.iotevauk.com This interaction leads to a reduction in sympathetic outflow from the brain, which in turn decreases systemic vascular resistance and lowers blood pressure. ncats.ioresearchgate.net This central sympathoinhibition is reflected by reduced plasma levels of norepinephrine (B1679862) and epinephrine (B1671497) in preclinical models. researchgate.net Moxonidine exhibits a significantly lower affinity for α₂-adrenoceptors compared to I₁-imidazoline receptors, which is believed to account for a more favorable side-effect profile than older centrally-acting antihypertensives. medicines.org.ukjacc.org

There are no specific preclinical studies available that have directly investigated the central nervous system effects of this compound. However, based on the finding that this metabolite does not produce a significant hypotensive effect in preclinical models, it can be inferred that it does not exert meaningful sympathoinhibitory action within the CNS. nih.gov The lack of significant blood pressure reduction suggests a corresponding lack of agonist activity at the central I₁-imidazoline receptors responsible for the effects seen with the parent compound.

Metabolic and Other Non-Antihypertensive Preclinical Effects

In addition to its primary antihypertensive effects, moxonidine has demonstrated several other beneficial effects in preclinical models. In animal models of insulin (B600854) resistance, such as the spontaneously hypertensive obese rat, moxonidine has been shown to improve insulin sensitivity, reduce fasting plasma insulin, and improve glucose tolerance. wikipedia.orgnih.gov These favorable metabolic actions also include reductions in plasma cholesterol, triglycerides, and free fatty acids. nih.gov Furthermore, preclinical evidence suggests that moxonidine may offer protection against hypertensive target organ damage. wikipedia.orgresearchgate.net

Currently, there is no available preclinical evidence to suggest that the this compound metabolite contributes to these metabolic or other non-antihypertensive effects. The research into these ancillary benefits has focused on the parent compound, moxonidine, attributing these actions to its unique mechanism, likely involving direct stimulation of imidazoline receptors. researchgate.netnih.gov Given its apparent lack of significant pharmacological activity, it is unlikely that this compound plays a role in the non-antihypertensive preclinical profile of moxonidine.

Mechanistic Elucidation of Moxonidine S Biotransformation to 4 Hydroxy Moxonidine

Enzymatic Pathways and Isoform Identification for 4-Hydroxylation

The formation of 4-hydroxy moxonidine (B1115) is a result of the oxidation of the parent compound. drugbank.comprobes-drugs.orgechemi.compharmacompass.com This hydroxylation can occur on the imidazoline (B1206853) ring of the moxonidine molecule. researchgate.netnih.govresearchgate.net

The primary family of enzymes responsible for the oxidative metabolism of many xenobiotics, including drugs, is the cytochrome P450 (CYP450) superfamily. mdpi.comaafp.org In the case of moxonidine, oxidation leads to the formation of hydroxylated metabolites, including 4-hydroxy moxonidine. drugbank.comprobes-drugs.orgechemi.compharmacompass.com However, the specific cytochrome P450 isoforms responsible for the metabolism of moxonidine in humans have not yet been definitively determined. drugbank.comprobes-drugs.orgechemi.compharmacompass.com

Unpublished data suggests that moxonidine may act as a competitive inhibitor of CYP2D6 but does not appear to significantly inhibit CYP3A, CYP2C9, or CYP1A2. This suggests a potential interaction with CYP2D6, and if moxonidine is also a substrate for this enzyme, its metabolism could be affected by other drugs that inhibit CYP2D6.

While CYP enzymes are major contributors to drug metabolism, other oxidative pathways can also be involved. slideshare.netminia.edu.eg For moxonidine, the existing literature primarily points towards oxidative metabolism without specifying the involvement of non-CYP mediated pathways in the initial hydroxylation to form this compound. researchgate.netnih.govresearchgate.net The focus remains on the yet-to-be-identified P450 cytochromes. drugbank.comprobes-drugs.orgechemi.compharmacompass.com

Detailed enzyme kinetic studies providing specific values such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for the 4-hydroxylation of moxonidine are not extensively available in the public domain. Such studies are crucial for understanding the efficiency and capacity of the enzymatic pathways involved. Similarly, comprehensive substrate specificity studies to determine how effectively different enzymes can metabolize moxonidine to its 4-hydroxy metabolite are not fully elucidated in the available literature.

Investigation of Non-CYP Mediated Oxidative Pathways

Subsequent Metabolic Fate of this compound

Following its formation, this compound can undergo further metabolic conversions through both Phase I and Phase II reactions. drugbank.comresearchgate.netnih.govprobes-drugs.orgechemi.compharmacompass.comresearchgate.net

The this compound metabolite is a substrate for additional Phase I enzymatic reactions. It can be further oxidized to form a dihydroxy metabolite. drugbank.comresearchgate.netnih.govprobes-drugs.orgechemi.compharmacompass.comresearchgate.net Alternatively, it can undergo a loss of water to form dehydrogenated moxonidine. drugbank.comresearchgate.netnih.govprobes-drugs.orgechemi.compharmacompass.comresearchgate.net The presence of significant levels of dehydrogenated moxonidine in human urine suggests that this pathway, originating from the hydroxy metabolite, is a primary metabolic route in humans. drugbank.comprobes-drugs.orgechemi.compharmacompass.com This dehydrogenated metabolite can then be further oxidized to form an N-oxide. drugbank.comprobes-drugs.orgechemi.compharmacompass.com

Phase II metabolism of moxonidine and its metabolites involves conjugation with endogenous molecules to increase water solubility and facilitate excretion. slideshare.netminia.edu.eg Studies have identified a cysteine conjugate of moxonidine (minus chlorine) in humans. drugbank.comresearchgate.netnih.govprobes-drugs.orgechemi.compharmacompass.comresearchgate.net In studies with rats, a glucuronide conjugate was also identified in bile samples, along with several glutathione (B108866) and cysteine-based conjugates. nih.gov While sulfation is a common Phase II pathway, its specific involvement in the metabolism of this compound is not explicitly detailed in the reviewed literature.

Summary of Moxonidine Metabolism

Metabolic Pathway Metabolite(s) Enzymes/Processes Involved Species
Phase I: Oxidation This compound, Hydroxymethyl moxonidineCytochrome P450 (specific isoforms not yet identified)Humans, Rats, Mice, Dogs researchgate.net
Phase I: Further Oxidation/Dehydrogenation Dihydroxy moxonidine, Dehydrogenated moxonidine, N-oxide of dehydrogenated moxonidineOxidation, Dehydration (loss of water)Humans drugbank.comresearchgate.netnih.govprobes-drugs.orgechemi.compharmacompass.comresearchgate.net
Phase II: Conjugation Cysteine conjugate (minus chlorine)ConjugationHumans drugbank.comresearchgate.netnih.govprobes-drugs.orgechemi.compharmacompass.comresearchgate.net
Phase II: Conjugation Glucuronide conjugate, GSH conjugates, Cysteinylglycine conjugates, Cysteine conjugatesGlucuronidation, Glutathione conjugationRats nih.gov

Further Phase I Biotransformations: Dihydroxylation and Dehydrogenation

Comparative Species Metabolism

The biotransformation of moxonidine exhibits notable variations across different species. Understanding these differences is crucial for extrapolating preclinical data to humans. The metabolic profile has been investigated in several species, including rats, mice, dogs, and humans, revealing species-specific pathways, particularly in the formation of hydroxylated metabolites. nih.gov Oxidation is a key metabolic route, occurring at the imidazoline ring to form hydroxylated derivatives or at the methyl group on the pyrimidine (B1678525) ring. nih.gov

In Vitro Comparative Metabolism in Animal Liver Fractions (microsomes, hepatocytes)

In vitro systems, such as liver microsomes and hepatocytes, are standard tools for investigating the metabolic fate of xenobiotics. evotec.comnuvisan.com These systems contain the primary enzymes responsible for Phase I metabolism, including the cytochrome P450 (CYP450) superfamily, which catalyzes oxidative reactions like hydroxylation. evotec.com By incubating a compound with liver fractions from different species (e.g., rat, dog, monkey, human), researchers can predict hepatic clearance, identify potential metabolites, and understand interspecies differences in metabolic pathways. evotec.comnih.gov

While detailed kinetic data for the formation of this compound in various animal liver fractions are not extensively published, the collective findings from in vivo studies allow for a qualitative comparison. The metabolic pathways active in these in vitro systems are expected to reflect the in vivo observations. For instance, incubation of moxonidine in human liver microsomes would be expected to yield this compound, whereas its formation may be absent or minimal in rat liver microsomes, reflecting in vivo findings.

Table 1: Summary of Major Moxonidine Oxidative Metabolic Pathways by Species (Inferred from In Vivo Data)

Metabolic Pathway Metabolite(s) Human Rat Dog Mouse
Imidazoline Ring Hydroxylation This compound Yes Not Reported Yes Yes
Imidazoline Ring Dihydroxylation Dihydroxy Moxonidine Yes (Human-specific) No No No
Imidazoline Ring Dehydrogenation Dehydrogenated Moxonidine Yes (Major) Yes Yes Yes
Pyrimidine Methyl Group Oxidation Hydroxymethyl Moxonidine Yes Yes (Major) Yes Yes
Further Oxidation of Methyl Group Carboxylic Acid Metabolite Not a major pathway Yes (Major) Not Reported Not Reported

Data compiled from multiple sources. nih.gov

In Vivo Metabolite Profiling in Preclinical Species (e.g., rats, mice, dogs)

In vivo studies have been conducted in several preclinical species to characterize the biotransformation of moxonidine. nih.gov In Fischer 344 rats, moxonidine is extensively metabolized after oral administration. The primary oxidative pathways in rats involve the hydroxylation of the methyl group on the pyrimidine ring to form hydroxymethyl moxonidine, which is then further oxidized to the corresponding carboxylic acid metabolite. These two compounds are considered the major metabolites in this species. While dehydrogenated moxonidine is also formed, direct hydroxylation of the imidazoline ring to this compound is not a major reported pathway in rats.

Studies have also been performed in mice and dogs, confirming that oxidation and subsequent conjugation are the principal routes of metabolism. nih.gov

Examination of Species-Specific Differences in 4-Hydroxylation

Significant qualitative and quantitative differences exist in the metabolic profile of moxonidine between humans and preclinical animal models, particularly concerning hydroxylation of the imidazoline ring.

The formation of this compound (identified as metabolite M3 in some studies) occurs in humans, where it is found in urine. This metabolite is a direct precursor to dehydrogenated moxonidine, which is the major urinary and circulating metabolite in humans. In stark contrast, this compound was reported to be absent in the urine and bile of rats.

Furthermore, a dihydroxy moxonidine metabolite (M4), resulting from a second hydroxylation on the imidazoline ring, has been identified as a human-specific metabolite. It has not been detected in any of the animal species studied in vivo or in vitro. This highlights a key difference in the metabolic handling of moxonidine, where humans possess a pathway for multiple hydroxylations on the imidazoline ring that is absent in rodents.

Table 2: Comparative Metabolite Findings for Moxonidine Hydroxylation

Metabolite Finding Species
This compound Found in urine; precursor to major dehydrogenated metabolite. Human
This compound Absent in urine and bile samples. Rat
Dihydroxy Moxonidine Identified as a human-specific metabolite. Human
Dihydroxy Moxonidine Not detected in preclinical species. Rat, Mouse, Dog

Source:

Advanced Analytical Methodologies for 4 Hydroxy Moxonidine

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. mdpi.com These methods are widely employed in the analysis of 4-Hydroxy Moxonidine (B1115).

Method Development and Validation for Quantification

The development of robust HPLC and UPLC methods for the quantification of 4-Hydroxy Moxonidine is a meticulous process that involves optimizing various parameters to achieve accurate and reproducible results. clearsynth.comsynzeal.com Validation is conducted in accordance with international guidelines to ensure the method's suitability for its intended purpose. nih.govresearchgate.net

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. researchgate.net

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the instrumental response over a defined range. nih.govresearchgate.netnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govresearchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govnih.govijmca.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. nih.gov

A study detailing the simultaneous estimation of moxonidine and its impurities, including this compound, using a reversed-phase HPLC (RP-HPLC) method highlights these principles. The method was validated for linearity, accuracy, precision, and other parameters, proving its suitability for routine quality control. ijmca.com

Table 1: Example of HPLC Method Validation Parameters for Moxonidine and its Impurities

Parameter Moxonidine Impurity A Impurity B Impurity C (this compound) Impurity D
Linearity (r) ≥ 0.998 ≥ 0.998 ≥ 0.998 ≥ 0.998 ≥ 0.998
Recovery (%) 99.04 - 101.54 93.66 - 114.08 93.66 - 114.08 93.66 - 114.08 93.66 - 114.08
Precision (RSD %) 0.56 - 2.55 0.56 - 2.55 0.56 - 2.55 0.56 - 2.55 0.56 - 2.55
LOQ (ng/band) - 20 20 20 20

Source: Adapted from findings on HILIC method validation. nih.govbg.ac.rs

Application of Different Stationary Phases (e.g., Reversed-Phase, HILIC)

The choice of stationary phase is crucial for achieving the desired separation in HPLC and UPLC. For the analysis of this compound and its parent compound, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) stationary phases are utilized.

Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC. It uses a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. ijmca.comresearchgate.net RP-HPLC methods have been successfully developed for the determination of moxonidine and its impurities in pharmaceutical formulations and biological fluids. nih.govnih.gov For instance, a simple, rapid, and isocratic RP-HPLC method was developed for the analysis of moxonidine and its impurities using a C18 column. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that uses a polar stationary phase (such as silica (B1680970) or amide-based) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. nih.govcsic.esmdpi.com This technique is particularly well-suited for the separation of polar compounds like this compound. nih.govbg.ac.rs A fast and simple HILIC method was developed for the analysis of moxonidine and its four impurities, including this compound, using a silica-based stationary phase. nih.govresearchgate.net This method provided good separation of all compounds within a short analysis time. nih.gov

Table 2: Comparison of Stationary Phases for Moxonidine Analysis

Stationary Phase Type Column Example Application Reference
Reversed-Phase Qualisil BDS C8 Simultaneous estimation of Moxonidine and Amlodipine ijmca.com
Reversed-Phase XTerra C18 Determination of moxonidine and its degradation products researchgate.net
Reversed-Phase Symmetry shield C18 Analysis of moxonidine and its impurities in tablets researchgate.net
HILIC Zorbax RX-SIL Analysis of moxonidine and its four impurities nih.govresearchgate.net

This table provides examples of stationary phases used in the analysis of moxonidine and its related compounds.

Gradient Elution Optimization for Metabolite Separation

In many cases, an isocratic elution (constant mobile phase composition) is insufficient to separate all components in a complex mixture, such as a sample containing a parent drug and its various metabolites. mastelf.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation. mastelf.combiorxiv.org

The optimization of a gradient elution program involves adjusting the initial and final mobile phase compositions, the gradient steepness, and the duration of the gradient to resolve all peaks of interest, including this compound, from the parent drug and other metabolites. uliege.be For instance, in the metabolic profiling of moxonidine, a gradient elution program was employed to separate moxonidine from its metabolites, including hydroxymethyl moxonidine and hydroxy moxonidine. The gradient was carefully programmed to ensure the effective separation of these closely related compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with liquid chromatography (LC-MS) to provide highly sensitive and selective detection and identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection

LC-MS is a cornerstone technique for the detection of drug metabolites like this compound in biological matrices. nih.govresearchgate.net The combination of the separation power of LC with the high sensitivity and specificity of MS allows for the reliable detection of low-level metabolites. nih.govdoi.orgresearchgate.net

In a typical LC-MS setup for the analysis of this compound, the eluent from the HPLC or UPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose, as it is a soft ionization method suitable for polar and thermally labile molecules. nih.govdoi.org The mass spectrometer is often operated in the selected-ion monitoring (SIM) mode, where it selectively monitors for the specific mass-to-charge ratio of the target analyte, further enhancing the specificity of the detection. nih.govdoi.org

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

For even greater specificity and for structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.govresearchgate.net In LC-MS/MS, a precursor ion (the ion of the target analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. bmj.comjchr.orgrjptonline.orgnih.govajpaonline.com This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification. rjptonline.orgnih.gov

LC-MS/MS has been instrumental in identifying and characterizing the metabolites of moxonidine, including this compound, in urine and plasma samples. nih.govresearchgate.net The fragmentation patterns observed in the MS/MS spectra provide valuable information about the structure of the metabolites, confirming the position of hydroxylation on the moxonidine molecule. Furthermore, LC-MS/MS methods have been developed and validated for the sensitive quantification of moxonidine and its metabolites in various biological samples. jchr.orgrjptonline.orgthermofisher.com

Table 3: LC-MS/MS Parameters for Moxonidine Quantification

Parameter Details Reference
Ionization Mode Positive Ionization jchr.org
Mass Transitions (Moxonidine) 242.05/206.1 and 242.05/199.05 jchr.orgrjptonline.org
Mass Transition (Internal Standard - Clonidine) 230.1/213.1 jchr.org
Linearity Range 5.004 to 10345.023 pg/ml jchr.orgrjptonline.org

This table presents typical parameters for the quantification of moxonidine using LC-MS/MS.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of metabolites like this compound, offering exceptional mass accuracy and specificity. nih.gov Unlike nominal mass measurements provided by standard quadrupole mass spectrometers, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.govmetabolomexchange.org This precision allows for the determination of the elemental composition of an analyte with high confidence, a critical step in identifying unknown metabolites.

For this compound, HRMS would be employed to confirm its molecular formula, C₁₀H₁₃ClN₄O₂. Studies on Moxonidine metabolism have identified a hydroxylated metabolite (M3) with a protonated molecular ion [M+H]⁺ at a nominal m/z of 258. researchgate.net This corresponds to the addition of an oxygen atom to Moxonidine (C₁₀H₁₂ClN₅O). HRMS analysis would provide the high-accuracy mass measurement needed to distinguish it from other potential isobaric compounds.

The method involves analyzing samples, often the output from a liquid chromatography (LC) system, with an HRMS instrument. metabolomexchange.org The high resolving power separates the ion of interest from background interferences, and the accurate mass measurement is used to calculate a list of possible elemental formulas. By applying chemical constraints (e.g., the presence of chlorine, a reasonable number of rings and double bonds), the correct formula can be unequivocally assigned.

Table 1: Theoretical vs. HRMS Mass Data for this compound

CompoundMolecular FormulaAdductTheoretical Monoisotopic Mass (Da)Typical HRMS Measured Mass (Da)Mass Accuracy (ppm)
This compoundC₁₀H₁₃ClN₄O₂[M+H]⁺258.0749258.0751< 2
MoxonidineC₁₀H₁₂ClN₅O[M+H]⁺242.0799242.0801< 2

This table illustrates how HRMS provides precise mass measurements, allowing for the confident determination of the elemental composition of this compound.

Ion Mobility Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. copernicus.orgazom.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly valuable for differentiating isomeric compounds that cannot be resolved by mass spectrometry alone. nih.gov This is highly relevant for the analysis of this compound, as hydroxylation of the parent compound, Moxonidine, can potentially occur at several different positions, resulting in structural isomers.

The principle of IMS involves introducing ions into a drift tube filled with a neutral buffer gas. copernicus.org An electric field propels the ions through the tube, where they collide with the buffer gas molecules. The ions' velocity, and therefore their drift time, depends on their rotationally averaged collision cross-section (CCS)—a value related to their three-dimensional structure. azom.com Compact, folded ions experience fewer collisions and travel faster than extended, unfolded isomers. nih.gov

Table 2: Potential Application of IMS for Isomer Differentiation

Isomer NamePosition of -OH GroupExpected Structural ImpactHypothesized IMS Separation Principle
This compoundImidazoline (B1206853) Ring (C4)Alters the planarity and hydrogen bonding potential of the five-membered ring.Unique collision cross-section (CCS) due to specific conformation.
Hydroxymethyl MoxonidineMethyl GroupCreates a primary alcohol, increasing flexibility and potential for hydrogen bonding at a different location.Different CCS compared to the ring-hydroxylated isomer due to increased side-chain flexibility.
Pyrimidine-Hydroxylated IsomerPyrimidine (B1678525) RingIntroduces a phenolic-like hydroxyl group, significantly altering electronic distribution and conformation.Distinct CCS due to changes in overall molecular shape and charge distribution.

This table outlines how IMS can be used to distinguish between different isomers of hydroxylated moxonidine based on their unique shapes and sizes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with a non-zero spin like ¹H and ¹³C) and their connectivity within a molecule, making it indispensable for confirming the precise structure of metabolites like this compound. emerypharma.comresearchgate.net

1D and 2D NMR for Definitive Structural Confirmation

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C NMR, are the first step in structural characterization. emerypharma.com The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). researchgate.net The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., aliphatic, aromatic, carbonyl). nih.gov For this compound, the presence and position of the hydroxyl group would cause characteristic shifts in the signals of nearby protons and carbons compared to the parent Moxonidine. mdpi.comresearchgate.net

While 1D NMR provides essential clues, two-dimensional (2D) NMR experiments are required for unambiguous structural confirmation. emerypharma.commdpi.com Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds), helping to piece together molecular fragments. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its corresponding carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting fragments and is the definitive experiment to place the hydroxyl group by observing correlations from nearby protons to the hydroxyl-bearing carbon. emerypharma.com

By combining the information from these 1D and 2D experiments, a complete and unambiguous map of the molecular structure of this compound can be constructed, confirming the exact location of the hydroxyl group on the imidazoline ring.

Table 3: Predicted ¹H and ¹³C NMR Signals for Structural Confirmation of this compound

TechniqueInformation GainedApplication to this compound
¹H NMRProton environments, coupling, and integration.Confirms the presence of aromatic, methoxy (B1213986), methyl, and imidazoline protons. The proton on the hydroxyl-bearing carbon would show a distinct chemical shift.
¹³C NMRUnique carbon environments.Identifies all carbon atoms. The carbon atom bonded to the hydroxyl group would be significantly shifted downfield (~50-80 ppm).
COSYH-H correlations.Shows coupling between protons within the imidazoline ring and confirms other adjacent proton relationships.
HSQCDirect C-H correlations.Assigns each proton to its directly attached carbon.
HMBCLong-range C-H correlations (2-3 bonds).Crucially connects the pyrimidine and imidazoline moieties and confirms the position of the hydroxyl group via correlations from protons to the C-OH carbon.

This table summarizes the role of various NMR techniques in the complete structural elucidation of this compound.

Isotopic Enrichment for Enhanced Spectral Resolution

In metabolic studies, compounds of interest like this compound are often present in very low concentrations within complex biological matrices, making detection by NMR challenging due to poor signal-to-noise ratios. Isotopic enrichment is a powerful strategy to overcome this limitation. This involves synthesizing the parent drug, Moxonidine, using precursors enriched with NMR-active isotopes such as ¹³C or ¹⁵N. nih.gov

When the drug is administered and metabolized, the resulting metabolites, including this compound, will incorporate these isotopes. The signals from the enriched atoms in the NMR spectrum will be significantly enhanced relative to the natural abundance background, making them much easier to detect and analyze. nih.gov For instance, synthesizing Moxonidine with specific ¹³C-labeled carbons would allow for the easy tracking of those carbon atoms in the NMR spectra of its metabolites. This not only aids in detection but also provides a powerful tool for elucidating metabolic pathways, as the fate of specific atoms can be followed from the parent drug to the final metabolic product.

Radio-Detection and Imaging Techniques

Radio-detection techniques are extremely sensitive and are widely used in metabolism studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug. These methods rely on the synthesis of a radiolabeled version of the parent compound.

Radiochemical Detection in Chromatographic Systems for Tracing

To study the metabolism of Moxonidine and identify its metabolites, including this compound, a common approach is to use a radiolabeled version of the drug, such as [¹⁴C]-Moxonidine. researchgate.net After administration, biological samples (e.g., urine, plasma) are collected and analyzed. researchgate.net

The analysis typically involves coupling a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a radiochemical detector. waters.comberthold.com As the sample passes through the chromatographic column, the parent drug and its metabolites are separated based on their physicochemical properties. The eluent from the column then flows through the radiochemical detector, which measures the radioactivity of the separated components in real-time. waters.comberthold.com

This creates a radiochromatogram where each peak corresponds to a radioactive compound. By comparing the retention times with those of known standards, or by collecting the radioactive fractions for further analysis by mass spectrometry or NMR, the metabolites can be identified. researchgate.net Studies on Moxonidine have successfully used this technique to profile its metabolites, confirming that this compound (M3) is one of the products of its oxidation in humans. researchgate.net This method is invaluable for quantifying the relative abundance of each metabolite and understanding the major clearance pathways of the drug.

Table 4: Summary of Radiochemical Detection in Moxonidine Metabolism Study

ParameterFinding from [¹⁴C]-Moxonidine Study researchgate.net
Radiolabel Used[¹⁴C₃]moxonidine
Analytical SystemHPLC with radiochemical detection and LC-MS/MS
Identified MetaboliteHydroxy moxonidine (M3)
Method of IdentificationDetected as a radioactive peak in urine samples post-HPLC separation. Identity confirmed by mass spectrometry (m/z 258).
SignificanceEnabled the tracing and identification of metabolites formed via oxidation of the imidazoline ring.

This table highlights the key findings from a study that used radiochemical detection to trace and identify this compound as a metabolite.

Quantitative Tissue Distribution Studies using Radiolabeled this compound in Preclinical Models

Advanced analytical methodologies, particularly quantitative whole-body autoradiography (QWBA), have been instrumental in elucidating the tissue distribution of drug compounds in preclinical models. While direct studies on the quantitative tissue distribution of radiolabeled this compound are not available in the public domain, extensive research has been conducted on its parent compound, moxonidine, using radiolabeled tracers. These studies provide critical insights into the likely distribution of its metabolites, including this compound.

Preclinical investigations, primarily in Fischer 344 rats, have utilized [14C]moxonidine to map the disposition of the drug and its metabolites throughout the body. nih.gov The technique of QWBA allows for both visual and quantitative assessment of the total radioactivity in intact organ and tissue sections at various time points after administration. criver.comwuxiapptec.com This methodology provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug and all its radiolabeled metabolites combined. criver.com

Following oral administration of [14C]moxonidine to rats, a wide distribution of radioactivity is observed, indicating that the compound and its metabolites, including this compound, permeate various tissues. nih.govresearchgate.net The highest concentrations of radioactivity are consistently found in the primary organs of metabolism and excretion, namely the liver and kidneys. nih.govresearchgate.net This finding suggests that these organs are the main sites for the biotransformation of moxonidine and the subsequent elimination of its metabolites.

Table of Research Findings on Radiolabeled Moxonidine Distribution

Parameter Preclinical Model Key Findings Citation
Methodology Fischer 344 Rats Quantitative Whole-Body Autoradiography (QWBA) with [14C]moxonidine. nih.govresearchgate.net
Distribution Pattern Fischer 344 Rats Widespread distribution of radioactivity throughout the body. nih.govresearchgate.net
High Concentration Tissues Fischer 344 Rats The highest levels of radioactivity were observed in the kidney and liver. nih.govresearchgate.net
Metabolism Fischer 344 Rats Moxonidine is extensively metabolized, with hydroxymethyl moxonidine identified as a major oxidative metabolite. nih.govresearchgate.net

| Excretion | Fischer 344 Rats | Radiocarbon is primarily eliminated through urinary excretion. | nih.gov |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Dynamics

Correlative Analysis of 4-Hydroxylation with Pharmacological Activity

The introduction of a hydroxyl (-OH) group into the moxonidine (B1115) structure, creating 4-Hydroxy Moxonidine, has profound implications for its pharmacological effects. This substitution primarily occurs on the pyrimidine (B1678525) ring, replacing the chlorine atom at the 4-position.

Influence of Hydroxyl Group on Receptor Binding Affinity and Selectivity

Moxonidine exerts its antihypertensive effects primarily through its selective agonist activity at imidazoline (B1206853) I1 receptors (I1-R), with a significantly lower affinity for α2-adrenergic receptors (α2-AR). drugbank.comwikipedia.orgresearchgate.netnih.gov This selectivity is a key feature, as the interaction with α2-AR is associated with undesirable side effects like sedation and dry mouth. drugbank.comnih.gov Studies have shown that moxonidine's affinity for the I1-receptor is up to 700 times greater than for the α2B receptor subtype in certain tissues. researchgate.netresearchgate.net

The metabolism of moxonidine leads to several metabolites, including those formed by oxidation on the pyrimidine ring's methyl group and on the imidazolidine (B613845) ring. nih.govnih.gov The antihypertensive activity of these metabolites is generally much lower than that of the parent compound. drugbank.com For instance, the 4,5-dehydromoxonidine and guanidine-derivative metabolites possess only 1/10th and 1/100th of the antihypertensive effect of moxonidine, respectively. drugbank.com

While direct binding affinity data for this compound is not extensively detailed in the literature, studies on other hydroxylated metabolites provide critical insights. A study that synthesized and tested seven major metabolites found that most were inactive. researchgate.net Only the 2-hydroxymethyl metabolite showed a weak and transient blood pressure-lowering effect, which was considerably less than that of moxonidine. researchgate.netnih.gov This pattern strongly suggests that the introduction of a hydroxyl group, as in this compound, likely attenuates pharmacological activity. The replacement of the electron-withdrawing chlorine atom with a polar hydroxyl group alters the electronic properties and hydrogen-bonding potential of the molecule, which can disrupt the precise interactions required for high-affinity binding to the I1-receptor. nih.govrsc.org

Compound/MetaboliteRelative Antihypertensive Activity (Compared to Moxonidine)Primary Receptor Target
Moxonidine 1 (Reference)Imidazoline I1 Receptor drugbank.comwikipedia.org
4,5-Dehydromoxonidine ~ 1/10Not specified
Guanidine (B92328) Derivative ~ 1/100Not specified
2-Hydroxymethyl Moxonidine Attenuated & short-lasting researchgate.netnih.govNot specified
Other Metabolites (M1, M3, M4, M6) Inactive researchgate.netNot specified
This compound Presumed to be significantly reducedNot specified

Conformational Analysis of this compound and its Impact on Ligand-Target Interactions

Conformational analysis, which studies the three-dimensional shapes a molecule can adopt, is crucial for understanding how a ligand interacts with its biological target. drugdesign.org Computational studies on moxonidine have been performed to understand its stable conformations. researchgate.net

The specific conformation of a drug molecule dictates its ability to fit into the binding pocket of a receptor. The introduction of a hydroxyl group onto the pyrimidine ring of moxonidine can influence its conformational preferences. This is due to the potential for new intramolecular and intermolecular hydrogen bonds and altered steric and electronic properties. nih.gov While specific conformational analysis studies on this compound are not available, research on similar hydroxylated analogs suggests that such modifications can significantly impact the molecule's spatial configuration. researchgate.net Any change in the preferred conformation of the pyrimidine and imidazolidine rings relative to each other could alter the molecule's fit within the I1-receptor's binding site, likely reducing binding affinity and subsequent agonist activity.

Theoretical Studies on Electronic and Steric Effects of Hydroxylation

The substitution of a chlorine atom with a hydroxyl group at the 4-position of the pyrimidine ring induces significant changes in the molecule's electronic and steric profile.

Electronic Effects : The chlorine atom in moxonidine acts as an electron-withdrawing group through induction, polarizing the pyrimidine ring. vulcanchem.com Replacing it with a hydroxyl group introduces a group with dual electronic effects: it is electron-withdrawing inductively but can be electron-donating through resonance. This alteration of the electron distribution on the pyrimidine ring is critical, as the electronic character of the aromatic system often plays a key role in ligand-receptor interactions, including π-π stacking and electrostatic interactions. nih.govrsc.org Theoretical studies on aromatic hydroxylation by enzymes like cytochrome P450 confirm that substituent effects significantly influence reactivity and interaction. nih.gov The change in electron density on the pyrimidine ring of this compound could weaken the interactions necessary for effective I1-receptor activation.

Steric Effects : The hydroxyl group is smaller than the chlorine atom. However, its greater polarity and ability to act as both a hydrogen bond donor and acceptor can impose different steric and energetic constraints within the confined space of a receptor's binding pocket. uni.edu While the smaller size might seem beneficial, the requirement for specific hydration or the formation of new hydrogen bonds with the receptor could lead to a less optimal binding orientation compared to the parent moxonidine, thereby reducing pharmacological activity.

Stereochemical Influence on Pharmacological and Metabolic Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology, as biological systems like enzymes and receptors are chiral and can differentiate between stereoisomers. eurekaselect.comnih.gov

Impact of Chiral Centers Arising from Hydroxylation

The parent moxonidine molecule is achiral, meaning it does not have a chiral center and exists as a single structure. wikipedia.org The metabolic transformation into this compound, where the hydroxyl group substitutes the chlorine on the C4 atom of the pyrimidine ring, does not introduce a chiral center into the molecule. The pyrimidine ring remains planar and symmetric in a way that precludes chirality at this position.

However, it is important to note that other metabolic pathways of moxonidine can lead to the formation of chiral centers. For example, oxidation on the imidazoline ring, which has been identified as a metabolic route, could potentially occur at the C4 or C5 position of this ring. nih.govnih.gov Hydroxylation at either of these saturated carbon atoms would create a new chiral center, resulting in the formation of two enantiomers (R and S forms) of the hydroxylated metabolite. The study of such transformations is crucial as it can lead to stereoselective metabolism and pharmacology. news-medical.net

Stereoselective Pharmacological Actions of Isomers

When a drug is chiral, its enantiomers can exhibit markedly different pharmacological and pharmacokinetic properties. nih.govslideshare.netresearchgate.net This is because they interact with chiral biological macromolecules (enzymes, receptors) to form diastereomeric complexes, which can have different stabilities and interaction energies. eurekaselect.com

If a hydroxylated metabolite of moxonidine with a chiral center (e.g., from hydroxylation on the imidazoline ring) were to be formed, it would be expected to exhibit stereoselective pharmacology. One enantiomer, the eutomer, might retain some affinity for the I1-receptor, while the other, the distomer, could be significantly less active, inactive, or even interact with different targets. researchgate.net This stereoselectivity arises from the fact that the precise three-dimensional arrangement of the hydroxyl group and other parts of the molecule is critical for optimal interaction with the receptor's binding site. Although no specific studies have been published on the stereoselective actions of hydroxylated moxonidine isomers, the principles of stereochemistry in drug action strongly predict that if such isomers exist, their biological activities would not be identical. nih.govresearchgate.net

Rational Design Strategies Based on SMR Principles

Predictive Modeling for Metabolically Stable Analogues

Predictive modeling has become an indispensable tool in modern drug discovery, enabling the in-silico assessment of a compound's metabolic liabilities before embarking on costly and time-consuming synthesis and in-vitro/in-vivo testing. nih.gov For moxonidine, the primary metabolic pathway involves oxidation to form this compound, which can then be further metabolized. drugbank.com Therefore, predictive models can be developed to identify structural modifications that would render moxonidine analogues less susceptible to this hydroxylation reaction.

These models are typically built using a combination of quantum mechanics (QM) and machine learning (ML) algorithms. QM methods can calculate the activation energies required for enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes, which are often involved in drug metabolism. drugbank.com By calculating the energy barriers for hydrogen atom abstraction or other oxidative processes at various positions on the moxonidine scaffold, researchers can pinpoint the most likely sites of metabolism.

Machine learning models, on the other hand, can be trained on large datasets of known drugs and their metabolites to recognize structural motifs that are associated with metabolic instability. These models can learn complex SMRs from the data and then use this knowledge to predict the metabolic fate of novel compounds. For instance, a model could be trained to recognize the specific electronic and steric features of the imidazoline ring and the pyrimidine ring of moxonidine that make them susceptible to oxidation. nih.gov

By integrating these predictive modeling approaches, researchers can virtually screen large libraries of moxonidine analogues and prioritize those that are predicted to have greater metabolic stability. This allows for a more focused and efficient drug discovery process, ultimately leading to the development of safer and more effective antihypertensive agents.

Design of Derivatives with Modulated 4-Hydroxylation Susceptibility

The insights gained from predictive modeling and a thorough understanding of moxonidine's SMR can guide the rational design of derivatives with modulated susceptibility to 4-hydroxylation. The goal of these design strategies is to introduce structural modifications that either sterically hinder or electronically disfavor the metabolic oxidation at the 4-position of the imidazoline ring, without compromising the compound's affinity for its pharmacological targets, primarily the I1-imidazoline receptors. medsinfo.com.auwikipedia.org

Another approach involves altering the electronic properties of the moxonidine scaffold. The susceptibility of a particular C-H bond to oxidation is influenced by its electron density. By introducing electron-withdrawing or electron-donating groups at specific positions on the pyrimidine or imidazoline rings, it is possible to modulate the electronic environment of the 4-position and thereby decrease its reactivity towards oxidative metabolism. For example, the introduction of an electron-withdrawing group could make the 4-position less electron-rich and therefore less prone to attack by electrophilic oxygen species generated by CYP enzymes.

Furthermore, bioisosteric replacement is a powerful tool in medicinal chemistry that can be applied to modulate metabolic stability. slideshare.net This strategy involves replacing a specific functional group with another group that has similar physical or chemical properties, but a different metabolic profile. In the case of moxonidine, researchers could explore replacing the hydrogen atom at the 4-position with a fluorine atom. The C-F bond is significantly stronger than the C-H bond and is much less susceptible to metabolic cleavage. This modification has the potential to dramatically increase the metabolic stability of the compound and prolong its duration of action.

Emerging Research Frontiers and Future Trajectories

Advanced Computational and In Silico Modeling

The use of computational tools has revolutionized the way researchers can predict and analyze the behavior of molecules. For 4-Hydroxy Moxonidine (B1115), these in silico methods offer a powerful lens through which to examine its properties and interactions at a molecular level.

Molecular Docking and Dynamics Simulations of 4-Hydroxy Moxonidine with Receptor Targets

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a receptor. In the context of this compound, these simulations are crucial for understanding its interaction with biological targets, such as imidazoline (B1206853) and adrenergic receptors, which are key to the therapeutic effects of its parent compound, Moxonidine. drugbank.comwikipedia.org

Moxonidine primarily acts as a selective agonist at imidazoline I1 receptors located in the rostral ventrolateral medulla of the brainstem, leading to a reduction in sympathetic nervous system activity and consequently lowering blood pressure. nih.gov It also exhibits a lower affinity for α2-adrenergic receptors compared to older centrally acting antihypertensives. drugbank.comwikipedia.org Understanding how the hydroxylation of Moxonidine to form this compound alters its binding affinity and selectivity for these receptors is a key area of investigation.

Simulations can reveal the specific amino acid residues within the receptor's binding pocket that interact with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, determine the stability of the ligand-receptor complex. researchgate.netnih.gov By comparing the simulated binding energies and conformational stability of this compound with that of Moxonidine, researchers can infer its potential pharmacological activity. Recent studies have utilized molecular dynamics simulations to assess the stability of protein-ligand complexes over time, providing a more dynamic picture of the binding event. nih.gov

Table 1: Key Receptors in Moxonidine and this compound Research

Receptor Location Role in Blood Pressure Regulation
Imidazoline I1 Receptor Rostral Ventrolateral Medulla Primary target for reducing sympathetic activity nih.gov
α2A-Adrenergic Receptor Central Nervous System Secondary target, contributes to antihypertensive effect drugbank.com
α2B-Adrenergic Receptor Peripheral Tissues May be involved in vasoconstriction drugbank.com
α2C-Adrenergic Receptor Central Nervous System Role in modulating neurotransmitter release drugbank.com

Quantum Chemical Calculations for Reactive Site Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and reactivity. researchgate.netdiva-portal.org For this compound, these calculations can predict the most likely sites for further metabolic reactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. researchgate.net

By analyzing the electron density distribution and electrostatic potential across the this compound molecule, researchers can identify atoms or functional groups that are particularly susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting the formation of subsequent metabolites. For instance, such calculations can help determine whether the hydroxyl group or other positions on the pyrimidine (B1678525) or imidazoline rings are more likely to undergo further oxidation or conjugation reactions. drugbank.comresearchgate.net

Machine Learning Approaches for Metabolic Pathway Prediction

The prediction of metabolic pathways is a complex challenge that machine learning (ML) is well-suited to address. nih.gov ML models can be trained on large datasets of known metabolic transformations to learn the rules that govern how drugs are metabolized in the body. chemrxiv.orgresearchgate.net

For this compound, ML algorithms can be employed to predict its subsequent metabolic fate. These models can integrate various molecular descriptors, such as structural fingerprints and quantum chemical parameters, to predict the likelihood of different metabolic reactions occurring. nih.gov This can help in identifying potential downstream metabolites that may not have been detected in experimental studies.

Several in silico tools based on machine learning and rule-based systems are available for predicting xenobiotic metabolism. researchgate.net These tools can provide insights into the potential for Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions involving this compound. drugbank.com The primary metabolic pathway for moxonidine in humans involves dehydrogenation of the imidazoline ring, and oxidation of the methyl group on the pyrimidine ring. drugbank.com ML models could potentially refine these predictions for its hydroxylated metabolite.

Exploration of this compound as a Research Probe

Beyond its role as a metabolite, this compound has potential utility as a tool in preclinical and pharmacological research.

Use as a Metabolic Marker in Preclinical Drug Development

In preclinical drug development, understanding a compound's metabolic profile is essential. This compound can serve as a specific metabolic marker for the activity of certain drug-metabolizing enzymes. The formation of this metabolite indicates the involvement of specific cytochrome P450 (CYP) enzymes in the biotransformation of Moxonidine. drugbank.com

By monitoring the levels of this compound in preclinical models, researchers can gain insights into the rate and extent of Moxonidine metabolism. This information is crucial for establishing pharmacokinetic profiles and for scaling doses from animal models to humans. While the specific CYP enzymes responsible for moxonidine metabolism in humans have not been definitively determined, the presence of hydroxylated metabolites points towards the involvement of this enzyme superfamily. drugbank.com

Utility in Investigating Enzyme Induction and Inhibition Phenomena

Drug-drug interactions often arise from the induction or inhibition of drug-metabolizing enzymes. longdom.orgabdn.ac.uk this compound can be used as a probe to investigate these phenomena. For instance, if a new drug candidate is co-administered with Moxonidine, a change in the plasma concentration of this compound could indicate that the new drug is either inducing or inhibiting the enzymes responsible for Moxonidine's hydroxylation. nih.govxenotech.com

Enzyme induction, the process of increasing the synthesis of metabolizing enzymes, typically has a delayed onset. abdn.ac.ukpharmacytimes.com Conversely, enzyme inhibition can occur rapidly. abdn.ac.uk Studies using this compound as a marker can help to characterize the potential of other drugs to alter Moxonidine's metabolism, which is a critical step in assessing the risk of adverse drug interactions.

Novel Synthetic Methodologies for Hydroxylated Imidazoline Derivatives

The creation of hydroxylated imidazoline derivatives, such as this compound, is a key area of research, with new methods constantly being developed to improve efficiency and precision. researchgate.netrsc.org These advancements are crucial for producing these compounds for research and potential therapeutic use.

Biocatalytic Approaches for Stereoselective Hydroxylation

Biocatalysis, the use of natural substances like enzymes to speed up chemical reactions, offers a promising green alternative to traditional chemical synthesis. In the context of this compound, research is focused on using enzymes to introduce a hydroxyl group onto the moxonidine molecule in a highly specific way. This process, known as stereoselective hydroxylation, is critical because the precise three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity.

Recent studies have explored the use of cytochrome P450 enzymes, which are known for their ability to hydroxylate a wide range of molecules. nih.gov For instance, wild-type CYP102A1 has been shown to stereoselectively hydroxylate isophorone (B1672270) to (R)-4-hydroxyisophorone with high precision. nih.gov Researchers are also engineering these enzymes to improve their efficiency and selectivity for specific molecules like moxonidine. The goal is to develop a biocatalyst that can reliably produce the desired stereoisomer of this compound, which could lead to a more effective and safer drug. The use of whole-cell biocatalysts is also being investigated as a cost-effective and scalable method for producing these hydroxylated derivatives. nih.gov

Table 1: Examples of Biocatalytic Hydroxylation

Enzyme SystemSubstrateProductKey Finding
CYP102A1 (wild-type)Isophorone(R)-4-hydroxyisophoroneHigh stereoselectivity (≥95%). nih.gov
CYP102A1 variantsIsophorone4-hydroxyisophoroneUp to 285-fold increase in product formation rate. nih.gov
CYP101A1 variantIsophorone(R)-4-hydroxyisophorone≥98% selectivity for the (R)-enantiomer. nih.gov
Proline HydroxylasesProline analoguesDihydroxylated productsCan accept bicyclic substrates and produce di- and tri-hydroxylated products. nih.gov

Flow Chemistry and Continuous Manufacturing for Metabolite Synthesis

Flow chemistry represents a paradigm shift in the synthesis of chemical compounds, moving from traditional batch production to a continuous process. mdpi.comamericanpharmaceuticalreview.com This technology offers numerous advantages, including enhanced safety, better process control, and the potential for higher yields and purity. contractpharma.com For the synthesis of metabolites like this compound, continuous manufacturing can be particularly beneficial. mit.edu

The process involves pumping reactants through a series of tubes and reactors, where the chemical transformations occur. This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and reproducible synthesis. mdpi.com Furthermore, the small reaction volumes inherent in flow chemistry minimize the risks associated with handling hazardous reagents and intermediates. asymchem.com The integration of online monitoring and control systems further enhances the reliability and efficiency of the manufacturing process. mit.edu The adoption of continuous flow processes is seen as a way to revolutionize the pharmaceutical industry by making drug manufacturing more efficient, cost-effective, and environmentally friendly. contractpharma.com

Broader Implications for Drug Discovery and Development

The study of this compound and its synthesis provides valuable lessons that extend beyond this single compound, influencing the broader field of drug discovery and development.

Lessons for Designing Metabolically Robust Imidazoline Receptor Ligands

Understanding the metabolic pathways of drugs like moxonidine is crucial for designing new drug candidates with improved properties. The hydroxylation of moxonidine to this compound highlights a key metabolic vulnerability of the parent drug. This knowledge can be used to design new imidazoline receptor ligands that are more resistant to metabolism.

By modifying the chemical structure of the imidazoline scaffold, medicinal chemists can block or alter the site of metabolic attack. acs.org For example, introducing different chemical groups at the 4-position of the imidazoline ring could prevent hydroxylation, leading to a longer-lasting drug with a more predictable pharmacokinetic profile. The goal is to create "metabolically robust" ligands that maintain their therapeutic activity for longer periods, potentially reducing the required dose and frequency of administration. acs.org This approach is not limited to imidazoline derivatives and can be applied to other classes of drugs where metabolism is a significant factor. mdpi.com

Potential for Prodrug Strategies Exploiting 4-Hydroxylation

A prodrug is an inactive or less active compound that is converted into an active drug within the body. nih.govnih.gov The metabolic conversion of a parent drug to a hydroxylated metabolite, such as the formation of this compound, can be exploited in a prodrug strategy. In this scenario, a chemically modified version of moxonidine could be designed to be efficiently converted to this compound, which may have its own desirable therapeutic properties.

This approach could be used to improve the drug's solubility, permeability, or targeting to specific tissues. nih.govmdpi.com For instance, a lipophilic group could be attached to the moxonidine molecule to enhance its absorption, which is then cleaved off in the body to release the active hydroxylated form. nih.gov This strategy allows for a more controlled release and distribution of the active compound, potentially enhancing its efficacy and reducing side effects. The development of prodrugs is a well-established strategy in drug development, with numerous examples of marketed drugs that utilize this approach. nih.govmdpi.com

Expanding the Therapeutic Scope of Imidazoline Analogs

The imidazoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile building block for creating drugs with a wide range of biological activities. researchgate.netnih.gov Imidazoline derivatives have been investigated for a variety of conditions, including hypertension, cancer, and neurodegenerative diseases like Alzheimer's. researchgate.netingentaconnect.comub.edu

Research into this compound and other imidazoline analogs continues to uncover new potential therapeutic applications. By systematically modifying the structure of the imidazoline ring and its substituents, scientists can create libraries of new compounds to screen for activity against various biological targets. grantome.com This exploration could lead to the discovery of novel drugs for a wide range of diseases, further highlighting the importance of the imidazoline scaffold in modern drug discovery. researchgate.net The insights gained from studying the structure-activity relationships of these compounds are crucial for the rational design of new and more effective medicines. nih.gov

Q & A

Q. What is the primary mechanism of action of moxonidine, and how is it experimentally validated?

Moxonidine primarily acts as a selective agonist for imidazoline I1 receptors in the rostral ventrolateral medulla (RVLM), reducing sympathetic nervous system activity and lowering blood pressure. Its weak affinity for α2-adrenoceptors distinguishes it from clonidine. Methodologies include:

  • Receptor binding assays to quantify selectivity (e.g., 70–600× higher affinity for I1 receptors vs. α2-adrenoceptors) .
  • Genetic knockout models (e.g., α2A-AR−/− mice) to confirm I1 receptor mediation of hypotensive effects .
  • Central administration (e.g., intracerebroventricular or RVLM microinjection) to isolate central vs. peripheral effects .

Q. Which preclinical models are standard for studying moxonidine’s anti-ulcerogenic effects?

Common models include:

  • Ethanol-induced gastric injury in rats, measuring lesion length/number and intragastric pH .
  • Pylorus-ligated rats , assessing acid secretion, pepsin output, and total secretory volume .
  • Dose-response experiments (e.g., ED50 = 0.04 mg/kg i.p. for acid inhibition) with statistical validation (ANOVA, t-tests) .

Q. How is moxonidine’s dose-response relationship analyzed in cardiovascular studies?

  • Nonlinear mixed-effects modeling (e.g., population PK/PD models) to account for inter-patient variability .
  • Statistical thresholds : Significance (e.g., P<0.05) for dose-dependent changes in blood pressure, heart rate, or sympathetic nerve activity .
  • Error analysis : Standard deviation error bars and sensitivity testing (e.g., trial experiments to optimize dose ranges) .

Advanced Research Questions

Q. How can contradictions in moxonidine’s effects on gastric secretion and cardiovascular outcomes be resolved?

Discrepancies arise from:

  • Model-specific variables : Conscious vs. anesthetized rats show differing basal acid secretion responses .
  • Dose thresholds : Anti-secretory effects plateau at 1.0 mg/kg, while hypotensive effects require lower doses .
  • Receptor interplay : Co-administration of selective I1 antagonists (e.g., SMT) or α2-adrenoceptor agonists clarifies receptor contributions .

Q. What methodologies differentiate central vs. peripheral effects of moxonidine in sympathetic inhibition?

  • Sympathetic nerve activity (SNA) recordings : Direct measurement of renal SNA in anesthetized rats post-RVLM microinjection .
  • iNOS upregulation analysis : Chronic ICV infusion induces iNOS protein expression in RVLM, linking NO signaling to sympathetic inhibition .
  • Vertebral artery vs. intravenous dosing : Central delivery (vertebral artery) in cats amplifies hypotensive efficacy, confirming central mediation .

Q. How does moxonidine’s selectivity for I1 receptors influence its therapeutic profile compared to clonidine?

  • Receptor affinity studies : Moxonidine’s 70–600× selectivity for I1 receptors vs. α2-adrenoceptors reduces sedation and dry mouth .
  • Clinical outcomes : Moxonidine lacks clonidine’s rebound hypertension risk and suppresses stress-induced blood pressure spikes without impairing cognition .
  • Experimental validation : α2A-AR+/− mice show preserved hypotensive effects but absent sedation, confirming receptor-specific pathways .

Q. What advanced PK/PD strategies address variability in moxonidine response among hypertensives?

  • Linearization approximations : Simplify stochastic model building for nonlinear PK profiles (e.g., congestive heart failure patients) .
  • Covariate analysis : Adjust for renal impairment (dose reduction required) or comorbid conditions (e.g., obesity) .
  • Bayesian forecasting : Integrate prior data (e.g., phase II trials) to personalize dosing in resistant hypertension .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.